molecular formula C7H9ClN4 B1521176 6-chloro-N~4~-cyclopropylpyrimidine-2,4-diamine CAS No. 1158781-49-7

6-chloro-N~4~-cyclopropylpyrimidine-2,4-diamine

Cat. No.: B1521176
CAS No.: 1158781-49-7
M. Wt: 184.62 g/mol
InChI Key: AGDMMBNYUDVARJ-UHFFFAOYSA-N
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Description

6-chloro-N~4~-cyclopropylpyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C7H9ClN4 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
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Biological Activity

6-Chloro-N4-cyclopropylpyrimidine-2,4-diamine is a pyrimidine derivative that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in antiviral and anticancer research. The following sections provide a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H16ClN4
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 1512254-41-9

The unique structural features of 6-chloro-N4-cyclopropylpyrimidine-2,4-diamine include a chlorine atom at position 6 and a cyclopropyl group at the N4 position of the pyrimidine ring. These modifications are believed to enhance its interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and modulate receptor signaling pathways. The mechanisms include:

  • Enzyme Inhibition : The compound may bind to the active sites of various enzymes, leading to inhibition of their activity. This can affect metabolic pathways crucial for cell proliferation and survival.
  • Receptor Interaction : It may interact with receptors involved in cellular signaling, thereby influencing physiological responses.

Antiviral Activity

Research indicates that 6-chloro-N4-cyclopropylpyrimidine-2,4-diamine exhibits notable antiviral properties, particularly against retroviruses such as HIV. Studies have shown that derivatives of this compound can inhibit viral replication by interfering with the viral life cycle at various stages.

Anticancer Properties

The compound has demonstrated significant cytotoxic effects in various cancer cell lines. Key findings include:

  • Cell Proliferation Inhibition : In vitro studies revealed that the compound effectively inhibits cell growth in several cancer types, including breast and lung cancers.
  • Mechanisms of Action : The anticancer effects are attributed to apoptosis induction and cell cycle arrest. For instance, it has been shown to activate apoptotic pathways leading to programmed cell death in cancer cells.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of 6-chloro-N4-cyclopropylpyrimidine-2,4-diamine against other pyrimidine derivatives:

Compound NameStructural FeaturesUnique Properties
6-Chloro-N4-cyclopropylpyrimidine-2,4-diamineChlorinated pyrimidine with cyclopropyl groupEnhanced antiviral activity against HIV
6-Methyl-N4-cyclopropylpyrimidine-2,4-diamineMethyl group at position 6Potential anticancer properties
5-Substituted 2,4-diaminopyrimidine derivativesVarious substituents at position 5Broad spectrum antiviral activity

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antiangiogenic Effects : A study reported significant antiangiogenic properties associated with derivatives of this compound, suggesting potential applications in oncology.
  • Cytotoxicity Evaluation : In vitro tests indicated that the compound inhibited cell proliferation across multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being predominant.
  • Comparative Analysis : When compared with other pyrimidine derivatives, this compound demonstrated superior activity against specific cancer types, highlighting its potential as a lead compound for drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-N⁴-cyclopropylpyrimidine-2,4-diamine?

The synthesis typically involves nucleophilic substitution or chlorination of pyrimidine precursors. For example, analogous compounds like 6-chloro-N²,N²-dimethylpyrimidine-2,4-diamine are synthesized using thionyl chloride (SOCl₂) under reflux conditions to introduce the chloro group at position 6 . Cyclopropylamine can then be introduced via substitution at the N⁴ position. Reaction optimization often includes solvent selection (e.g., dry THF or ethanol) and temperature control to enhance yield and purity. Comparative data from similar pyrimidines suggest dimethylamino groups at positions 2 and 4 increase electron density, facilitating substitution at C6 .

Q. How is the crystal structure of 6-chloro-N⁴-cyclopropylpyrimidine-2,4-diamine characterized?

Single-crystal X-ray diffraction is the gold standard. For structurally related compounds (e.g., 6-chloro-N⁴,N⁴-dimethylpyrimidine-2,4-diamine), X-ray studies reveal planar pyrimidine rings with hydrogen-bonding networks involving amino groups and annular nitrogen atoms. Key parameters include bond lengths (C–Cl: ~1.73 Å, C–N: ~1.34 Å) and dihedral angles between substituents . Such data validate computational models and inform supramolecular assembly potential.

Q. What spectroscopic methods are used to confirm the compound’s identity?

  • NMR : ¹H NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm) and pyrimidine aromatic protons (δ 7.5–8.5 ppm).
  • Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1600 cm⁻¹ (C=N/C=C) are characteristic .

Advanced Research Questions

Q. How can substitution reactivity at C6 be optimized for derivatization?

The C6 position’s nucleophilic aromatic substitution (NAS) reactivity is influenced by electron-donating groups (e.g., dimethylamino at N²/N⁴) and solvent polarity. For example, LiAlH₄ in dry THF reduces chloro groups to amino derivatives, while Pd/C-catalyzed hydrogenation under high pressure yields partially saturated analogs . Computational studies (e.g., quantum chemical calculations) predict transition states and guide solvent/catalyst selection to minimize side reactions .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., cell line variability) or impurities. Rigorous purification (HPLC, recrystallization) and controlled biological replicates are critical. For example, analogs like 4-(((4-chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)pyrimidines show divergent activities depending on substituent electronegativity . Meta-analyses of structure-activity relationships (SAR) using cheminformatics tools can clarify trends .

Q. How can computational methods enhance reaction design for this compound?

The ICReDD framework combines quantum chemical calculations (e.g., DFT for reaction pathways) with machine learning to predict optimal conditions. For instance, reaction path searches identify intermediates in cyclopropane ring formation, while informatics models prioritize experimental parameters (e.g., temperature, catalyst loading) to reduce trial-and-error approaches . Case studies on similar pyrimidines demonstrate 30–50% reductions in development time .

Q. What strategies mitigate challenges in multi-step synthesis (e.g., low yields, byproducts)?

  • Stepwise Optimization : Isolate intermediates (e.g., 6-chloropyrimidine precursors) before cyclopropane introduction.
  • Catalysis : Palladium or copper catalysts improve coupling efficiency in aryl-cyclopropyl bond formation.
  • Green Chemistry : Solvent-free mechanochemical methods reduce waste, as demonstrated in related triazine syntheses .

Q. Methodological Resources

  • Structural Data : PubChem (CIDs: 1075-39-4, 31058-83-0) and Acta Crystallographica (DOI: 10.1107/S1600536812013517) .
  • Reaction Design : ICReDD’s computational-experimental feedback loop .
  • Safety Protocols : TCI America’s SDS guidelines for handling chlorinated pyrimidines .

Properties

IUPAC Name

6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4/c8-5-3-6(10-4-1-2-4)12-7(9)11-5/h3-4H,1-2H2,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDMMBNYUDVARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672498
Record name 6-Chloro-N~4~-cyclopropylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158781-49-7
Record name 6-Chloro-N~4~-cyclopropylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-N4-cyclopropylpyrimidine-2,4-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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